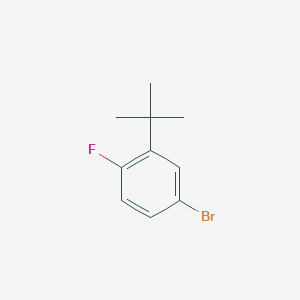

4-Bromo-2-(tert-butyl)-1-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrF |

|---|---|

Molecular Weight |

231.10 g/mol |

IUPAC Name |

4-bromo-2-tert-butyl-1-fluorobenzene |

InChI |

InChI=1S/C10H12BrF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 |

InChI Key |

RVQBJTCDBIAONK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Tert Butyl 1 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

In Electrophilic Aromatic Substitution, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. youtube.comyoutube.com The substituents already present on the ring determine both the rate of the reaction and the position of the new substituent. lumenlearning.com

Directing Effects of Bromine, Fluorine, and the tert-Butyl Group

The directing effect of each substituent determines where on the ring the electrophile is most likely to attack. Groups that donate electron density to the ring are termed "activating" and direct incoming electrophiles to the ortho and para positions. Groups that withdraw electron density are "deactivating" and, with the exception of halogens, direct to the meta position. lumenlearning.compressbooks.pubchemistrytalk.org

tert-Butyl Group: As an alkyl group, the tert-butyl substituent is a weak activator of the benzene ring. It donates electron density through an inductive effect and hyperconjugation. stackexchange.com This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself, and directs incoming groups to the ortho and para positions. stackexchange.com

Fluorine and Bromine (Halogens): Halogens exhibit a dual effect. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less reactive. chemistrytalk.orglibretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (the sigma complex) formed during the attack at these positions. pressbooks.publibretexts.org The fluorine atom has a stronger inductive effect but also a more effective resonance donation compared to bromine.

Steric Hindrance Effects of the tert-Butyl Group on Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. The tert-butyl group is exceptionally bulky, creating significant steric hindrance at its adjacent (ortho) positions. masterorganicchemistry.comyoutube.com

In the case of 4-Bromo-2-(tert-butyl)-1-fluorobenzene, the tert-butyl group is at position 2. This will strongly disfavor electrophilic attack at the adjacent position 3. While alkyl groups are generally ortho-, para-directors, the large size of the tert-butyl group makes the para position the predominantly favored site of attack for incoming electrophiles. pressbooks.pubyoutube.com

Regioselectivity Assessment in Diverse EAS Reactions

Regioselectivity in EAS reactions on this molecule is determined by a combination of the directing and steric effects. The available positions for substitution are 3, 5, and 6.

Position 3: This position is ortho to the activating tert-butyl group and ortho to the deactivating bromine group. While electronically activated by the tert-butyl group, it is severely sterically hindered.

Position 5: This position is para to the activating tert-butyl group and ortho to the deactivating bromine group. It benefits from the strong para-directing effect of the tert-butyl group and experiences significantly less steric hindrance than position 3.

Position 6: This position is ortho to the deactivating fluorine group and meta to both the tert-butyl and bromine groups.

Considering these factors, the strongest activating group dictates the primary substitution pattern. masterorganicchemistry.com The tert-butyl group directs ortho and para. Due to the immense steric hindrance at the ortho position (3), the electrophile will overwhelmingly favor the para position (5). Therefore, position 5 is the most probable site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substitution Position | Electronic Effects | Steric Hindrance | Predicted Outcome |

| Position 3 | Activated (ortho to t-Bu), Deactivated (ortho to Br) | High (adjacent to t-Bu) | Major product unlikely |

| Position 5 | Activated (para to t-Bu), Deactivated (ortho to Br) | Low | Major product |

| Position 6 | Deactivated (ortho to F, meta to t-Bu & Br) | Low | Minor product possible |

Nucleophilic Aromatic Substitution (SNAr) Reactivity Investigations

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com Unlike EAS, SNAr reactions are favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups. byjus.comchemistrysteps.com

Activation of the Aromatic Ring by Halogen Substituents

For an SNAr reaction to occur, the aromatic ring must be "activated" towards attack by a nucleophile. This activation is provided by electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

In this compound:

Activating Groups: The fluorine and bromine atoms are electron-withdrawing via the inductive effect and thus activate the ring for nucleophilic attack. The high electronegativity of fluorine makes it a particularly effective activator. masterorganicchemistry.com

Deactivating Group: The tert-butyl group is electron-donating, which deactivates the ring towards nucleophilic attack. Its presence is unfavorable for the SNAr mechanism.

The leaving group ability in SNAr reactions follows the trend F > Cl ≈ Br > I. wikipedia.org This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.comyoutube.com Consequently, the fluorine atom at position 1 is the most likely leaving group in a potential SNAr reaction.

Mechanistic Pathways of SNAr with Various Nucleophiles

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.comuomustansiriyah.edu.iq

Addition Step: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. This is the slow, rate-determining step. chemistrysteps.commasterorganicchemistry.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. This step is fast.

For this compound, a nucleophile could attack either C1 (displacing F⁻) or C4 (displacing Br⁻).

Attack at C1 (Fluorine as leaving group): The negative charge in the Meisenheimer complex would be stabilized by the inductive effect of the bromine atom at the para position. However, the electron-donating tert-butyl group at the ortho position would be destabilizing.

Attack at C4 (Bromine as leaving group): The negative charge would be stabilized by the fluorine atom at the para position. The tert-butyl group is meta to this position, so its electronic effect on the intermediate's stability is less pronounced.

Given that fluorine is a much better leaving group in SNAr reactions than bromine, the preferential pathway would involve the displacement of the fluoride ion. Common nucleophiles used in these reactions include alkoxides, amines, and sulfides. wikipedia.org The presence of the deactivating tert-butyl group means that relatively harsh reaction conditions would likely be required.

Table 2: Potential SNAr Reactions and Products

| Nucleophile (Nu⁻) | Leaving Group | Major Product |

| RO⁻ (Alkoxide) | F⁻ | 4-Bromo-2-(tert-butyl)-1-alkoxybenzene |

| R₂NH (Amine) | F⁻ | N-(4-Bromo-2-(tert-butyl)phenyl)-N-alkyl-amine |

| RS⁻ (Thiolate) | F⁻ | 4-Bromo-2-(tert-butyl)-1-(alkylthio)benzene |

Competitive Substitution Pathways of Fluorine vs. Bromine

In the structure of this compound, the presence of two different halogen atoms on the aromatic ring, bromine and fluorine, introduces the potential for competitive substitution reactions. The outcome of such reactions is dictated by the inherent reactivity of the carbon-halogen bonds and the nature of the reaction conditions. Generally, in nucleophilic aromatic substitution (SNAr) reactions, the carbon-fluorine (C-F) bond is significantly more labile than the carbon-bromine (C-Br) bond. This is attributed to the high electronegativity of the fluorine atom, which polarizes the C-F bond and makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.

Conversely, in reactions proceeding through different mechanisms, such as those involving organometallic intermediates or radical pathways, the C-Br bond is typically more reactive. The C-Br bond is weaker than the C-F bond, facilitating processes like oxidative addition in cross-coupling catalysis or halogen-metal exchange.

The regioselectivity of substitution is also influenced by the electronic effects of the substituents on the benzene ring. The tert-butyl group at the 2-position is an electron-donating group, which can influence the electron density at different positions of the ring, while the fluorine and bromine atoms are electron-withdrawing. The interplay of these electronic factors, along with the specific reaction mechanism, determines which halogen is preferentially substituted.

Organometallic Reactions and Their Mechanisms

Organometallic reactions are a cornerstone of modern synthetic chemistry, and this compound is a versatile substrate for such transformations due to its two distinct halogen atoms. These reactions typically exploit the higher reactivity of the C-Br bond over the C-F bond.

Detailed Mechanism of Halogen-Metal Exchange

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org For this compound, this reaction can be used to selectively generate an organometallic intermediate at the position of the bromine atom. A common reagent for this purpose is an alkyllithium species, such as n-butyllithium (n-BuLi).

The mechanism of lithium-halogen exchange is generally considered to proceed through a four-centered transition state. pku.edu.cn The exchange rates for different halogens follow the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org This significant difference in reactivity allows for the selective exchange of the bromine atom in this compound, leaving the C-F bond intact. The reaction is typically very fast and is often performed at low temperatures to minimize side reactions. wikipedia.org The resulting aryllithium species is a powerful nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups at the 4-position of the benzene ring.

The presence of a chelating group can accelerate the rate of lithium-halogen exchange. wikipedia.org While the tert-butyl group is not a traditional chelating group, its steric bulk can influence the conformation of the molecule and potentially affect the reaction rate.

Mechanistic Studies of Cross-Coupling Transformations

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium. researchgate.netmdpi.com In the context of this compound, the chemoselectivity of these reactions is of paramount importance.

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being C-I > C-Br >> C-Cl >> C-F. This vast difference in reactivity allows for the selective activation of the C-Br bond of this compound, while the C-F bond remains untouched. researchgate.netmdpi.com

Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation with an organometallic coupling partner (in the case of Suzuki or Stille couplings) or coordinates with an alkene or alkyne (in Heck and Sonogashira couplings). The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.

The steric hindrance imposed by the tert-butyl group ortho to the fluorine atom can also play a role in the reactivity of the molecule. While the primary determinant of selectivity is the difference in bond strength between the C-Br and C-F bonds, the steric environment around the C-F bond may further disfavor its participation in the oxidative addition step.

Radical Reactions Involving this compound

Radical reactions offer a complementary approach to the functionalization of aromatic compounds. These reactions involve the generation of highly reactive radical intermediates and can proceed through various mechanisms, including radical chain reactions. libretexts.orgucsb.eduyoutube.comlumenlearning.com

Formation and Reactivity of Aryl Radical Intermediates

Aryl radicals can be generated from aryl halides through several methods. nih.gov One common approach is the reaction of the aryl halide with a radical initiator, such as AIBN (2,2'-azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride (Bu3SnH). libretexts.org In the case of this compound, the weaker C-Br bond is preferentially cleaved to form the corresponding aryl radical.

The initiation step involves the thermal or photochemical decomposition of the initiator to generate a radical. This radical then abstracts the hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu3Sn•). libretexts.org The tributyltin radical then reacts with this compound in a propagation step, abstracting the bromine atom to form the 2-(tert-butyl)-4-fluorophenyl radical and tributyltin bromide. libretexts.org

The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. The reactivity of the radical is influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atom and the electron-donating tert-butyl group will affect the electron density and stability of the radical species.

Synthetic Utility of Radical Functionalization

The aryl radical generated from this compound can be trapped by various reagents to form new chemical bonds. For instance, in the presence of a suitable hydrogen atom donor, the radical can be reduced to 2-(tert-butyl)-1-fluorobenzene. This process, known as dehalogenation, can be synthetically useful. libretexts.org

More complex transformations can also be achieved. The aryl radical can add to alkenes, alkynes, or other unsaturated systems to form new carbon-carbon bonds. nih.gov These radical addition reactions are often part of a radical chain mechanism. Furthermore, intramolecular radical reactions, such as cyclizations, can be employed to construct new ring systems. The synthetic utility of these radical functionalizations is broad, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures. researchgate.netacs.orgnih.gov

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei. For 4-Bromo-2-(tert-butyl)-1-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are the primary methods used to map out the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group.

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bond. This equivalence results in a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around 1.3 ppm. The integration of this signal would correspond to nine protons.

Aromatic Protons: There are three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the fluorine, bromine, and tert-butyl substituents.

The proton ortho to the fluorine and meta to the bromine (H-3) is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine and the meta-coupled proton.

The proton meta to both fluorine and bromine (H-5) would likely appear as a doublet of doublets.

The proton ortho to the bromine and meta to the fluorine (H-6) would also be expected to show complex splitting, likely a doublet of doublets.

The exact chemical shifts and coupling constants (J-values) provide definitive information about the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's asymmetry, each of the ten carbon atoms is expected to be chemically non-equivalent, resulting in ten distinct signals.

tert-Butyl Carbons: The three methyl carbons of the tert-butyl group are equivalent and would produce a single signal in the aliphatic region (~30-35 ppm). The quaternary carbon of the tert-butyl group would appear as a separate signal, also in the aliphatic region but further downfield (~35-40 ppm).

Aromatic Carbons: The six aromatic carbons would resonate in the downfield region (typically 110-165 ppm). The carbons directly attached to the electronegative fluorine and bromine atoms (C-1 and C-4) will show characteristic shifts. The C-F bond will also result in a large one-bond coupling constant (¹JCF), causing the C-1 signal to appear as a doublet. Other carbons on the ring will also exhibit smaller couplings to the fluorine atom. The "heavy atom effect" of bromine can cause the signal for the carbon it is attached to (C-4) to be shifted upfield more than expected based on electronegativity alone. stackexchange.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| -C(CH₃)₃ | ~31 | Quartet |

| -C(CH₃)₃ | ~35 | Singlet |

| C-1 (C-F) | ~160 | Doublet |

| C-2 (C-tert-butyl) | ~140 | Doublet |

| C-3 | ~125 | Doublet |

| C-4 (C-Br) | ~115 | Singlet |

| C-5 | ~130 | Doublet |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. azom.comnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the other substituents on the ring. azom.com The signal would likely appear as a multiplet due to coupling with the nearby aromatic protons (H-2 and H-6). The wider chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing compounds. azom.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. For this molecule, DEPT-135 would show positive signals for the CH₃ and CH carbons and negative signals for any CH₂ carbons (which are absent). Quaternary carbons would be absent from the DEPT spectrum.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the tert-butyl proton signal to its corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon of the group and to the C-2 carbon of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

In EI-MS, the molecule is ionized by a high-energy electron beam, which often causes the resulting molecular ion to fragment in a predictable manner.

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. For C₁₀H₁₂BrF, the molecular weight is approximately 230.1 g/mol , so peaks would be expected around m/z 230 and 232.

Fragmentation Pattern: The most characteristic fragmentation pattern for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in a prominent peak at M-15 (m/z 215 and 217). The base peak (the most intense peak) is often the [M-15]⁺ ion in the mass spectra of tert-butyl substituted aromatic compounds. researchgate.net Further fragmentation could involve the loss of the entire tert-butyl group or other rearrangements.

Table 3: Predicted EI-MS Fragmentation for this compound

| m/z (mass/charge) | Ion Identity | Significance |

|---|---|---|

| 230, 232 | [C₁₀H₁₂BrF]⁺ | Molecular Ion (M⁺, M+2) |

| 215, 217 | [C₉H₉BrF]⁺ | Loss of a methyl radical ([M-15]⁺), often the base peak |

| 174, 176 | [C₆H₄BrF]⁺ | Loss of the tert-butyl group ([M-56]⁺) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound (C₁₀H₁₂BrF), HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.

The presence of bromine is particularly notable in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and its fragment ions, appearing as two peaks of almost equal intensity separated by approximately 2 Da. This "M, M+2" pattern is a definitive indicator of a monobrominated compound.

The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F). HRMS analysis provides an experimental value that can be compared to this theoretical mass, with a minimal mass error (typically in parts per million, ppm) confirming the elemental composition.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (Da) | Expected Isotopic Pattern |

| [C₁₀H₁₂⁷⁹BrF]⁺ | ⁷⁹Br | 230.0130 | M |

| [C₁₀H₁₂⁸¹BrF]⁺ | ⁸¹Br | 232.0109 | M+2 |

This table presents calculated theoretical data, as specific experimental HRMS results for this compound are not broadly published in available literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, probe the vibrations of molecular bonds. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing valuable information about the functional groups present in the molecule.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features: the aromatic ring, the tert-butyl group, and the carbon-halogen bonds.

Aromatic C-H Stretching: The presence of the benzene ring is indicated by C-H stretching vibrations, which typically appear just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretching: The skeletal vibrations of the aromatic ring itself produce a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The tert-butyl group gives rise to strong C-H stretching absorptions in the 2850-2970 cm⁻¹ range, which is characteristic of sp³-hybridized carbon-hydrogen bonds. libretexts.orgdocbrown.info

C-H Bending: Bending vibrations for the tert-butyl group (e.g., scissoring and rocking) are expected in the 1370-1480 cm⁻¹ region. docbrown.info Out-of-plane C-H bending for the substituted aromatic ring provides clues about the substitution pattern and typically appears in the 700-900 cm⁻¹ range. spectroscopyonline.com

Carbon-Halogen Stretching: The C-F and C-Br stretching vibrations are found in the fingerprint region of the spectrum. The C-F stretch is typically a strong band between 1000-1250 cm⁻¹. The C-Br stretch appears at lower frequencies, generally in the 500-650 cm⁻¹ range. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3030 - 3100 | C-H Stretch | Aromatic Ring |

| 2870 - 2960 | C-H Stretch | tert-Butyl Group |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1365 - 1395 | C-H Bend | tert-Butyl Group |

| 1000 - 1250 | C-F Stretch | Aryl Fluoride |

| 500 - 650 | C-Br Stretch | Aryl Bromide |

This table is based on characteristic absorption ranges for the specified functional groups. libretexts.orgdocbrown.inforesearchgate.netdtic.milokstate.edu

X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. youtube.com The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensity. youtube.com

By analyzing the positions and intensities of these diffracted spots, researchers can determine the unit cell dimensions and the precise location of each atom within the crystal lattice. carleton.edulibretexts.org This analysis would yield definitive information on:

The planarity of the benzene ring.

The exact bond lengths of C-C, C-H, C-F, and C-Br bonds.

The bond angles within the aromatic ring and the tert-butyl substituent.

The torsional angles, describing the orientation of the tert-butyl group relative to the plane of the benzene ring.

Intermolecular interactions in the solid state, such as van der Waals forces or dipole-dipole interactions, which dictate the crystal packing. nih.govresearchgate.net

Derivatization Methods for Analytical Characterization

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. researchgate.net This is often done to improve volatility, thermal stability, or detectability. researchgate.net

For a relatively nonpolar compound like this compound, derivatization is not always necessary for standard gas chromatography (GC) analysis. However, certain strategies could be employed to enhance separation from complex matrices or to improve detection sensitivity, particularly for trace-level analysis.

One potential derivatization strategy involves nucleophilic aromatic substitution or cross-coupling reactions. For instance, the bromine atom can be replaced through reactions like the Suzuki or Buchwald-Hartwig couplings. Reacting this compound with a boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig coupling) in the presence of a palladium catalyst would yield a new, larger molecule. acs.orgacs.org

These derivatization approaches offer several advantages:

Enhanced Chromatographic Resolution: The resulting derivative will have a different retention time, which can help resolve it from interfering compounds in a complex sample matrix. jfda-online.com

Improved Detection: If the derivatizing agent contains a specific functional group (e.g., a fluorophore for fluorescence detection or a group that enhances ionization in mass spectrometry), the sensitivity of the analysis can be significantly increased. semanticscholar.org

Structural Confirmation: The formation of a specific derivative can serve as a chemical confirmation of the analyte's identity.

For example, coupling with a reagent that introduces a nitrogen-containing group could make the derivative more amenable to detection by a nitrogen-phosphorus detector (NPD) in GC, which is highly selective and sensitive for such compounds.

Computational and Theoretical Studies of 4 Bromo 2 Tert Butyl 1 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For 4-Bromo-2-(tert-butyl)-1-fluorobenzene, these methods can predict its three-dimensional structure, the distribution of electrons within the molecule, and its likely behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized ground state geometry of molecules. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Table 1: Predicted Geometrical Parameters of a Substituted Benzene (B151609) Derivative (1,4-dibromo-2,5-difluorobenzene) from DFT Calculations

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H | ~1.08 |

| C-F | ~1.35 |

| C-Br | ~1.90 |

| C-C-C (aromatic) | 118 - 121 |

Note: This table is illustrative and based on typical values for substituted benzenes. Specific values for this compound would require a dedicated DFT calculation.

The electronic structure of this compound is characterized by the interplay of the electron-donating tert-butyl group and the electron-withdrawing halogen substituents. The fluorine atom acts as a strong σ-acceptor and a π-donor, while the bromine atom is also a σ-acceptor with weaker π-donating capabilities. The tert-butyl group is a σ-donor. This combination of effects influences the electron density distribution around the aromatic ring.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For a related compound, 4-bromo-2-fluoro-1-nitrobenzene (B105774), the HOMO-LUMO gap was calculated to be -5.01 eV. researchgate.net This value suggests a relatively stable molecule, but one that is still capable of undergoing chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for electrophilic and nucleophilic attack, respectively. In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may have significant contributions from the carbon atoms bonded to the electronegative halogen atoms.

Table 2: Frontier Molecular Orbital Energies for a Related Substituted Benzene (4-bromo-2-fluoro-1-nitrobenzene)

| Orbital | Energy (eV) |

| HOMO | -7.23 |

| LUMO | -2.22 |

| HOMO-LUMO Gap | -5.01 |

Note: These values are for 4-bromo-2-fluoro-1-nitrobenzene and serve as an illustrative example. The presence of a tert-butyl group instead of a nitro group would alter these energies.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting how a molecule will interact with other chemical species.

For this compound, the MEP map would show regions of negative potential around the electronegative fluorine and bromine atoms, indicating their susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic ring and the tert-butyl group would exhibit a positive potential. Studies on simpler molecules like bromobenzene (B47551) and fluorobenzene (B45895) show a negative potential above and below the plane of the aromatic ring, which is a characteristic feature of benzene and its derivatives. walisongo.ac.id The presence of the substituents in this compound would modulate this potential, with the electron-donating tert-butyl group increasing the negative potential of the ring, while the halogens would have a more complex effect.

Prediction and Simulation of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be a valuable tool for confirming experimental data and aiding in spectral assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

While no specific calculated NMR data for this compound has been found, the general procedure would involve optimizing the molecule's geometry using DFT and then performing a GIAO calculation at the same level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For substituted benzenes, the chemical shifts are influenced by the electronic effects of the substituents. The electron-donating tert-butyl group is expected to cause an upfield shift (lower ppm) for the ortho and para protons, while the electronegative fluorine and bromine atoms will cause a downfield shift (higher ppm) for the adjacent protons and carbons. The precise chemical shifts would be a result of the combined influence of these effects.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | 155 - 165 |

| C-Br | 110 - 120 |

| C-C(CH₃)₃ | 145 - 155 |

| C(CH₃)₃ | 30 - 40 |

| Aromatic CH | 115 - 135 |

Note: This table provides a general range of expected chemical shifts for the different carbon environments in this compound based on typical values for similar compounds. Actual values would require specific calculations.

Theoretical Simulation of Vibrational Spectra

The vibrational frequencies of this compound can be predicted through computational methods, offering valuable insights into its molecular structure and bonding. Density Functional Theory (DFT) is a commonly employed method for such calculations, with the B3LYP functional and a basis set like 6-311++G(d,p) often providing a good balance between accuracy and computational cost. nih.gov These theoretical calculations yield a set of harmonic vibrational frequencies corresponding to the different normal modes of the molecule.

The calculated vibrational modes can be characterized by their Potential Energy Distribution (PED), which indicates the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each vibrational frequency. mdpi.com For a molecule like this compound, key vibrational modes would include the C-H stretching of the aromatic ring and the tert-butyl group, C-C stretching within the benzene ring, C-F and C-Br stretching, and various bending and deformation modes.

To improve the agreement between theoretical and experimental spectra, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. nih.gov The simulated infrared (IR) and Raman spectra can then be generated, providing a theoretical benchmark for experimental studies.

Below is a hypothetical table illustrating the kind of data that would be generated from a theoretical simulation of the vibrational spectra of this compound.

| Mode Number | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment (PED) |

| 1 | 3105 | 2981 | 15.2 | Aromatic C-H stretch |

| 2 | 3088 | 2964 | 12.8 | Aromatic C-H stretch |

| 3 | 2985 | 2866 | 45.7 | tert-butyl C-H asym stretch |

| 4 | 2960 | 2842 | 38.1 | tert-butyl C-H sym stretch |

| 5 | 1580 | 1517 | 25.4 | Aromatic C=C stretch |

| 6 | 1475 | 1416 | 30.9 | tert-butyl C-H deformation |

| 7 | 1265 | 1214 | 55.3 | C-F stretch |

| 8 | 1050 | 1008 | 48.6 | In-plane C-H bend |

| 9 | 620 | 595 | 62.1 | C-Br stretch |

| 10 | 450 | 432 | 22.5 | Ring deformation |

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key stationary points such as reactants, products, intermediates, and transition states can be identified and characterized.

Transition state (TS) theory is fundamental to understanding reaction kinetics. Computational methods can be used to locate the first-order saddle point on the potential energy surface that corresponds to the transition state of a specific reaction pathway. nih.gov The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, transition state calculations can reveal the structure of the activated complex. Frequency calculations are performed on the optimized transition state geometry to confirm that it is a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The following table presents hypothetical data for a transition state calculation for a hypothetical nucleophilic substitution reaction on this compound.

| Parameter | Reactant Complex | Transition State | Product Complex |

| C-Br bond length (Å) | 1.91 | 2.25 | - |

| C-Nu bond length (Å) | - | 2.10 | 1.45 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| Relative Energy (kcal/mol) | 0.0 | +25.5 | -10.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. 'Nu' represents a generic nucleophile.

By calculating the energies of all stationary points along a reaction pathway, an energetic profile can be constructed. This profile illustrates the relative energies of reactants, intermediates, transition states, and products, providing a comprehensive thermodynamic and kinetic picture of the reaction.

For a multi-step synthesis involving this compound, computational modeling can be used to compare the feasibility of different proposed mechanisms. The activation energy (the energy difference between the reactants and the transition state) for each step can be determined, allowing for the identification of the rate-determining step.

The energetic profile below is a hypothetical representation for a two-step synthetic transformation of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | Transition State 1 | +22.8 |

| I | Intermediate | +5.7 |

| TS2 | Transition State 2 | +18.3 |

| P | Products | -15.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of 4 Bromo 2 Tert Butyl 1 Fluorobenzene in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

4-Bromo-2-(tert-butyl)-1-fluorobenzene has emerged as a highly versatile intermediate in organic synthesis. Its utility stems from the differential reactivity of its functional groups, which allows for a stepwise and controlled introduction of various substituents onto the benzene (B151609) ring. The presence of the bromine atom provides a handle for a wide array of cross-coupling reactions, while the fluorine and tert-butyl groups influence the regioselectivity and electronic properties of the molecule.

The strategic positioning of the bulky tert-butyl group ortho to the fluorine atom and meta to the bromine atom sterically hinders the adjacent positions, often directing incoming reagents to specific sites. This steric influence, combined with the electronic effects of the fluorine and bromine atoms, allows for predictable and selective transformations, a crucial aspect in the multi-step synthesis of complex target molecules.

Precursor for Complex Molecular Architectures

The unique structural features of this compound make it an ideal starting material for the construction of intricate molecular frameworks, including highly substituted aromatic systems, biaryl scaffolds, and heterocyclic compounds.

Synthesis of Highly Substituted Aromatic Systems

The sequential and selective functionalization of this compound enables the synthesis of polysubstituted aromatic compounds that would be challenging to prepare through other methods. The bromine atom can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce a diverse range of carbon and heteroatom substituents.

For instance, a Suzuki-Miyaura coupling reaction can be employed to replace the bromine atom with an aryl or vinyl group. Subsequently, the fluorine atom can be targeted for nucleophilic aromatic substitution, or the aromatic ring can undergo further electrophilic substitution, with the existing substituents directing the position of the new group. This stepwise approach provides a high degree of control over the final substitution pattern of the aromatic ring.

Interactive Data Table: Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Type | Catalyst System | Product Type |

| Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Base | Substituted biaryl |

| Organostannane | Stille | Pd(PPh₃)₄ | Substituted aryl |

| Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |

| Amine | Buchwald-Hartwig | Pd₂(dba)₃ / Ligand / Base | Arylamine |

Formation of Biaryl and Polyaryl Scaffolds

Biaryl and polyaryl structures are prevalent motifs in pharmaceuticals, natural products, and advanced materials. This compound serves as an excellent building block for the synthesis of these scaffolds. The Suzuki-Miyaura coupling reaction is a particularly powerful tool in this context, allowing for the efficient formation of a C-C bond between the bromo-substituted carbon of this compound and a variety of sp²-hybridized carbon atoms of organoboron reagents.

The steric bulk of the tert-butyl group can influence the dihedral angle between the two aryl rings in the resulting biaryl product, which can be a critical factor in determining the molecule's biological activity or material properties. Furthermore, the fluorine atom remains available for subsequent transformations, enabling the synthesis of complex, functionalized polyaryl systems.

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of various heterocyclic systems. The bromine atom can be utilized in transition metal-catalyzed reactions to construct rings containing nitrogen, oxygen, or sulfur.

For example, through a Buchwald-Hartwig amination followed by an intramolecular cyclization, nitrogen-containing heterocycles can be synthesized. Similarly, palladium-catalyzed C-O or C-S bond-forming reactions can be employed to construct oxygen or sulfur-containing heterocycles, respectively. The fluorine atom can also play a role in directing these cyclization reactions or can be retained in the final product to modulate its properties.

Development of Ligands for Catalytic Systems

The development of novel ligands is crucial for advancing the field of transition metal catalysis. The structural and electronic properties of this compound make it an attractive scaffold for the design and synthesis of new organometallic ligands.

Design and Synthesis of Organometallic Ligands

The bromine atom on the this compound ring can be readily converted into a phosphine (B1218219) group, a common coordinating group in organometallic ligands. This can be achieved, for example, by a lithium-halogen exchange followed by reaction with a chlorophosphine. The resulting phosphine ligand would possess a unique substitution pattern with a bulky tert-butyl group and a fluorine atom on the phenyl ring.

These substituents can significantly impact the electronic and steric properties of the resulting metal complex. The electron-withdrawing nature of the fluorine atom can influence the electron density at the metal center, while the bulky tert-butyl group can create a specific steric environment around the metal, potentially leading to enhanced catalytic activity and selectivity in various chemical transformations. The synthesis of such tailored ligands is a key area of research in the development of more efficient and selective catalysts.

Interactive Data Table: Potential Ligand Synthesis from this compound

| Reaction Sequence | Reagents | Intermediate | Final Ligand Type |

| 1. Lithium-Halogen Exchange2. Reaction with Chlorophosphine | 1. n-BuLi or t-BuLi2. R₂PCl | Lithiated Intermediate | Arylphosphine |

| 1. Palladium-Catalyzed Phosphination | HP(O)R₂, Pd catalyst, Base | Arylphosphine Oxide | Arylphosphine (after reduction) |

Investigation of Steric and Electronic Influences on Catalytic Performance

The catalytic activity and selectivity of transition metal complexes are intricately linked to the properties of their ancillary ligands. For phosphine ligands derived from this compound, the substituents on the phenyl ring—namely the ortho-tert-butyl group, the para-bromo group, and the ortho-fluoro group—exert significant and distinct steric and electronic influences.

The electronic nature of the substituents also plays a crucial role. The tert-butyl group is generally considered to be electron-donating through an inductive effect. ucla.edu This electron-donating character increases the electron density on the phosphorus atom, which in turn enhances its σ-donating ability to the metal center. manchester.ac.uk A more electron-rich metal center can facilitate oxidative addition, a critical step in many catalytic cycles. researchgate.net

Conversely, the bromo and fluoro substituents are electron-withdrawing groups. manchester.ac.uk The para-bromo group exerts a moderate electron-withdrawing effect through induction, while the ortho-fluoro group is strongly electron-withdrawing. researchgate.net The presence of these halogen atoms decreases the electron density on the phosphorus atom, thereby reducing its σ-donating capacity. manchester.ac.uk This modulation of the ligand's electronic properties can significantly impact the stability and reactivity of the catalytic intermediates. nih.gov For instance, a less electron-donating ligand can render the metal center more electrophilic, which can be beneficial in certain catalytic steps.

The interplay of these steric and electronic factors can be quantitatively assessed using various parameters. The steric bulk of a phosphine ligand is often quantified by its cone angle (θ) or percent buried volume (%Vbur) . ucla.edu The electronic properties can be described by the Tolman Electronic Parameter (TEP) , which is derived from the CO stretching frequency of a nickel-carbonyl complex of the phosphine, or by computational methods that calculate the minimum electrostatic potential (Vmin) on the phosphorus lone pair. manchester.ac.uk

The following table illustrates typical ranges for these parameters for analogous phosphine ligands, providing a framework for understanding the properties of ligands derived from this compound.

| Parameter | Type | Influence of Substituents | Expected Impact on Catalysis |

| Cone Angle (θ) | Steric | A large ortho-tert-butyl group significantly increases the cone angle. | Promotes monoligated species, enhances reductive elimination. |

| % Buried Volume (%Vbur) | Steric | The bulky tert-butyl group contributes to a large buried volume. | Influences the accessibility of substrates to the metal center. |

| Tolman Electronic Parameter (TEP) | Electronic | Electron-donating tert-butyl group lowers the TEP value (stronger donor). Electron-withdrawing bromo and fluoro groups increase the TEP value (weaker donor). | Modulates the rates of oxidative addition and reductive elimination. |

| Minimum Electrostatic Potential (Vmin) | Electronic | The combination of donating and withdrawing groups creates a nuanced electronic profile. | Affects the overall electron density at the metal center and its reactivity. |

Detailed research findings on closely related systems have demonstrated the tangible effects of these substituent properties. For example, in Suzuki-Miyaura cross-coupling reactions, bulky and electron-rich phosphine ligands have been shown to be highly effective for the coupling of sterically hindered substrates and unreactive aryl chlorides. researchgate.net The steric bulk of ligands bearing ortho-tert-butyl groups can lead to higher catalytic activity in amination reactions of aryl bromides. nih.gov

Conversely, the presence of electron-withdrawing groups on the aryl ring of a phosphine ligand can be advantageous in other catalytic transformations. For instance, in certain gold-catalyzed reactions, electron-poor ligands can enhance the electrophilicity of the metal center, leading to improved catalytic performance. chemrxiv.org

Q & A

Q. What precautions are critical for handling this compound in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.